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molecular formula C8H13N3 B8351791 5-(N,N-diethyl)aminopyrimidine

5-(N,N-diethyl)aminopyrimidine

Cat. No. B8351791
M. Wt: 151.21 g/mol
InChI Key: OZDOKZBHCMIDOK-UHFFFAOYSA-N
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Patent
US07205310B2

Procedure details

A suspension of the 5-aminopyrimidine, and one twenty-fifth an equal mass of PtO2, and 5 equivalents equivalents of aqueous acetaldehyde, in ethanol solvent, was shaken under 60 psi hydrogen gas for 24 h. At this time, TLC of an evaporated aliquot of the reaction mixture indicated complete conversion of the 5-(N-ethyl)aminopyrimidine. The Pt catalyst was removed by filtering the reaction mixture through Celite, and the 5-(N,N-diethyl)aminopyrimidine was isolated by evaporation of the ethanol solvent. The crude product was purified by flash chromatography on silica using EtOAc/hexanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1C=NC=N[CH:7]=1.C(=O)C.[H][H].[CH2:13]([NH:15][C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)[CH3:14]>C(O)C.O=[Pt]=O>[CH2:13]([N:15]([C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)[CH2:2][CH3:7])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=NC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC=1C=NC=NC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Pt catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering the reaction mixture through Celite

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)C=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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